N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole derivative featuring a 3-chlorobenzyl group at the N1 position, a 4-ethylphenylamino substituent at the C5 position, and a carboxamide moiety at C2. The triazole core is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity, metabolic stability, and versatility in functionalization . The carboxamide group facilitates hydrogen bonding, a critical feature for target binding .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-(4-ethylanilino)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-2-12-6-8-15(9-7-12)21-17-16(22-24-23-17)18(25)20-11-13-4-3-5-14(19)10-13/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENMSZWHYJFDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This review summarizes the current understanding of its biological activity, including antiproliferative effects, anti-inflammatory properties, and mechanisms of action.
Chemical Structure
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C17H18ClN5O
- CAS Number : [specific CAS number if available]
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antiproliferative Activity
Studies have shown that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated notable activity against leukemia cell lines such as K-562 and HL-60, with comparative efficacy to established chemotherapeutic agents like doxorubicin .
| Cell Line | Compound Activity (GI50) | Reference |
|---|---|---|
| K-562 | Comparable to doxorubicin | |
| HL-60 | Comparable to doxorubicin |
2. Anti-inflammatory Properties
Research indicates that triazole derivatives can inhibit inflammatory pathways. For example, compounds within this class have been shown to block the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition leads to reduced production of pro-inflammatory cytokines and offers potential therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease treatment. The inhibition constants (IC50 values) indicate potent activity against these enzymes .
4. Neuroprotective Effects
In neuropharmacological studies, compounds similar to this compound have demonstrated neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation, which are critical in neurodegenerative diseases .
Case Studies
Several case studies have highlighted the efficacy of triazole-based compounds in clinical settings:
- Study on Alzheimer's Disease Models : In a model of scopolamine-induced cognitive impairment in mice, administration of a related triazole compound resulted in significant improvements in memory and learning capabilities .
- Cancer Treatment Trials : Clinical trials involving triazole derivatives have shown promise in treating hematological malignancies, with some compounds achieving complete remission in patients resistant to conventional therapies .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has been studied for its ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. The compound's triazole moiety is known to interact with various biological targets, making it a candidate for further development as an anticancer agent .
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that triazole derivatives can inhibit the growth of bacteria and fungi. For instance, modifications of the triazole ring have been linked to enhanced activity against resistant strains of bacteria, suggesting that this compound may be effective in treating infections caused by multidrug-resistant organisms .
1.3 Neuropharmacological Effects
There is evidence that triazole compounds can modulate neurotransmitter systems. This compound has been investigated for its potential effects on the central nervous system, including its ability to influence neuroprotective pathways and potentially serve as a treatment for neurodegenerative diseases .
Agricultural Applications
2.1 Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide. Its ability to inhibit certain enzymes in pests could lead to effective formulations for crop protection against insects and pathogens . Research into the compound's efficacy against specific agricultural pests is ongoing.
Materials Science
3.1 Polymer Chemistry
Triazole compounds are increasingly being incorporated into polymer matrices due to their unique properties such as thermal stability and mechanical strength. This compound can be utilized in synthesizing new polymeric materials with enhanced characteristics for applications in coatings and composites .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural analogues and their key features:
*Molecular weight calculated based on formula: C₁₉H₁₈ClN₅O.
Crystallographic and Computational Insights
- Refinement Tools : SHELXL and WinGX are widely used for crystallographic refinement of triazole derivatives. For example, N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine was refined to an R factor of 0.051, demonstrating the precision achievable with these tools.
- Structural Analysis : The triazole ring’s planarity and substituent orientations (e.g., chloro vs. fluoro groups) influence packing efficiency and intermolecular interactions .
Q & A
Q. What established synthetic routes are available for N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sequential substitutions. Key steps include:
Triazole ring formation : Use Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to couple an azide and alkyne precursor under mild conditions (room temperature, aqueous/organic solvent mix) .
Substitution reactions : Introduce the 3-chlorobenzyl and 4-ethylphenylamino groups via nucleophilic substitution or Buchwald-Hartwig amination, requiring anhydrous solvents (e.g., DMF) and bases (e.g., K₂CO₃) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Critical factors : Catalyst purity, solvent polarity, and temperature control significantly affect yield (reported 60-85%) and purity (>95% by HPLC) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2-7.8 ppm for chlorophenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 396.12) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .
Conflict resolution : Discrepancies in NMR signals (e.g., overlapping peaks) can be addressed via 2D techniques (COSY, HSQC) or deuterated solvent swaps .
Advanced Research Questions
Q. How can researchers optimize the CuAAC reaction parameters to enhance triazole ring formation efficiency?
Methodological Answer:
- Catalyst screening : Test Cu(I) sources (e.g., CuBr, CuI) with ligands (e.g., TBTA) to improve regioselectivity and reduce byproducts .
- Solvent optimization : Compare binary systems (e.g., t-BuOH/H₂O vs. DMSO/H₂O) to balance reaction rate and solubility .
- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
Data-driven approach : Employ computational tools (e.g., DFT calculations) to predict transition states and optimize activation energy .
Q. What in vitro models are appropriate for evaluating this compound’s anticancer potential, and how should contradictory cytotoxicity data be addressed?
Methodological Answer:
- Cell line selection : Use panels (e.g., NCI-60) to assess specificity. Prioritize lines with overexpression of triazole-sensitive targets (e.g., EGFR, tubulin) .
- Assay standardization : Compare MTT, ATP-based, and clonogenic assays under identical conditions (e.g., 48–72 hr exposure, 10 µM dose) .
- Contradiction mitigation : Validate discrepancies via orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .
Q. How does the substitution pattern on the triazole ring affect biological target interactions, and what computational methods validate these interactions?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) and test against target enzymes (IC₅₀ assays) .
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinase domains). Validate with mutagenesis studies .
- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) and hydrogen-bonding networks .
Q. What strategies improve solubility and bioavailability through structural modifications?
Methodological Answer:
- Pro-drug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide moiety to enhance intestinal absorption .
- Salt formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility (>1 mg/mL) .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to increase plasma half-life (test via in vivo PK studies) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported IC₅₀ values across studies on similar triazole derivatives?
Methodological Answer:
- Meta-analysis : Compile datasets from peer-reviewed studies (exclude non-GLP sources) and apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases .
- Experimental replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) to isolate protocol-driven variability .
- Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
